![molecular formula C₂₅H₂₄IN₅O₄ B1146867 [(1S)-(1alpha,2beta,3beta)]-3-(2-Amino-6-iodo-7H-purin-7-yl)-1,2-cyclobutanedimethanol Dibenzoate Ester CAS No. 1246812-29-2](/img/structure/B1146867.png)
[(1S)-(1alpha,2beta,3beta)]-3-(2-Amino-6-iodo-7H-purin-7-yl)-1,2-cyclobutanedimethanol Dibenzoate Ester
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Overview
Description
Synthesis Analysis
- Practical Asymmetric Synthesis of Lobucavir : Describes a practical synthesis of the antiviral agent lobucavir, showcasing a key chiral intermediate synthesis process that could offer insights into related compound synthesis methodologies (Singh et al., 1998).
Molecular Structure Analysis
- X-ray Structure of Methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate : Provides detailed X-ray analysis of a compound synthesized from 2-aminobenzothiazole, which may help understand the molecular structure analysis techniques applicable to complex organic compounds (Chan, Ma & Mak, 1977).
Chemical Reactions and Properties
- Hypervalent Iodine Oxidizing Reagents : Discusses the preparation and properties of esters of 2-iodoxybenzoic acid, potentially valuable for understanding the chemical reactivity of iodine-containing compounds (Zhdankin et al., 2005).
Physical and Chemical Properties Analysis
- Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester : Offers insights into the synthesis and characterization of a compound through Fischer esterification, relevant for understanding physical and chemical property analyses (Kam, Levonis & Schweiker, 2020).
properties
IUPAC Name |
[(2S,3R)-3-(2-amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22IN5O4/c26-21-20-22(30-25(27)29-21)28-14-31(20)19-11-17(12-34-23(32)15-7-3-1-4-8-15)18(19)13-35-24(33)16-9-5-2-6-10-16/h1-10,14,17-19H,11-13H2,(H2,27,29,30)/t17?,18-,19+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBUGNQLKANVKM-JLMCIHFGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1N2C=NC3=C2C(=NC(=N3)N)I)COC(=O)C4=CC=CC=C4)COC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C1COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)N4C=NC5=C4C(=NC(=N5)N)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22IN5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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